molecular formula C10H16ClN3O2 B2953351 Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride CAS No. 2225144-40-9

Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride

Cat. No.: B2953351
CAS No.: 2225144-40-9
M. Wt: 245.71
InChI Key: AVTAURLRDFXQSV-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride: is a chemical compound characterized by its unique structure, which includes an ethyl group, an amino group, a pyrazin-2-yl group, and a butanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of ethyl acetoacetate with hydrazine hydrate to form an intermediate, which is then further reacted with pyrazin-2-yl bromide to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones.

  • Reduction: Reduction reactions can yield amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential antimicrobial, anti-inflammatory, and antiviral properties. It can be used to develop new drugs or treatments for various diseases.

Medicine: The compound's biological activities make it a candidate for drug development. It can be used to create new pharmaceuticals that target specific diseases or conditions.

Industry: In the chemical industry, this compound is used in the production of various chemicals and materials. Its versatility and reactivity make it a valuable component in industrial processes.

Mechanism of Action

The mechanism by which Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

  • Ethyl 2-amino-4-(pyridin-2-yl)butanoate hydrochloride

  • Ethyl 2-amino-4-(thiazol-2-yl)butanoate hydrochloride

  • Ethyl 2-amino-4-(imidazol-2-yl)butanoate hydrochloride

Uniqueness: Ethyl 2-amino-4-(pyrazin-2-yl)butanoate hydrochloride is unique due to its specific structural features, which influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it a valuable compound in various fields.

Properties

IUPAC Name

ethyl 2-amino-4-pyrazin-2-ylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-2-15-10(14)9(11)4-3-8-7-12-5-6-13-8;/h5-7,9H,2-4,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVTAURLRDFXQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=NC=CN=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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